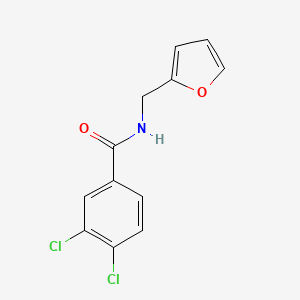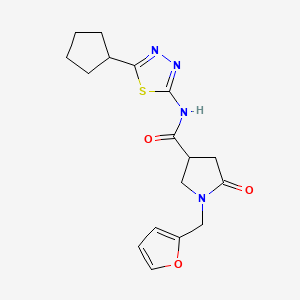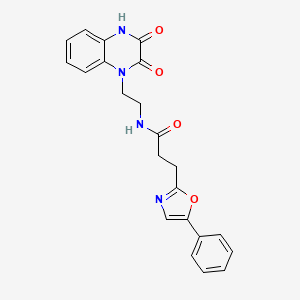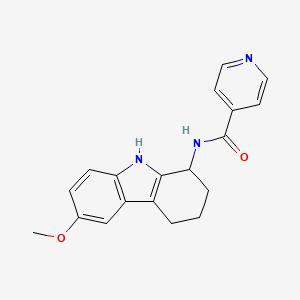![molecular formula C25H20N4O4 B14939537 Methyl 7-(2-methoxybenzyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate](/img/structure/B14939537.png)
Methyl 7-(2-methoxybenzyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-(2-methoxybenzyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines.
准备方法
The synthesis of Methyl 7-(2-methoxybenzyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like pyridine and catalysts such as Lewis acids to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, including the use of high-throughput screening techniques and automated synthesis platforms .
化学反应分析
Methyl 7-(2-methoxybenzyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups, leading to the formation of various substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include hydroxylated, oxidized, and substituted derivatives, which can be further explored for their biological activities .
科学研究应用
Methyl 7-(2-methoxybenzyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate has several scientific research applications:
作用机制
The mechanism of action of Methyl 7-(2-methoxybenzyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate involves its interaction with molecular targets such as CDKs. By inhibiting CDK activity, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK2/cyclin A2 complex, which is crucial for the transition from the G1 to S phase of the cell cycle .
相似化合物的比较
Similar compounds to Methyl 7-(2-methoxybenzyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate include other pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit CDK inhibitory activity and have been studied for their potential anticancer properties . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and selectivity for certain CDK isoforms .
属性
分子式 |
C25H20N4O4 |
|---|---|
分子量 |
440.4 g/mol |
IUPAC 名称 |
methyl 11-[(2-methoxyphenyl)methyl]-10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-13-carboxylate |
InChI |
InChI=1S/C25H20N4O4/c1-32-21-11-7-6-10-17(21)14-28-15-20(25(31)33-2)22-19(24(28)30)12-26-23-18(13-27-29(22)23)16-8-4-3-5-9-16/h3-13,15H,14H2,1-2H3 |
InChI 键 |
PNDZCEGABCLRIL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CN2C=C(C3=C(C2=O)C=NC4=C(C=NN34)C5=CC=CC=C5)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-Chloro-2-methylphenyl)-2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetamide](/img/structure/B14939460.png)


![(1Z)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939471.png)
![1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one](/img/structure/B14939475.png)
![N,N-dimethyl-4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-sulfonamide](/img/structure/B14939482.png)
![1-(8-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B14939492.png)


![(1E)-8-bromo-6-(4-chlorophenyl)-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939513.png)
![12-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)-3-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B14939518.png)


![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B14939539.png)
